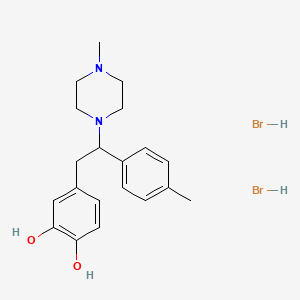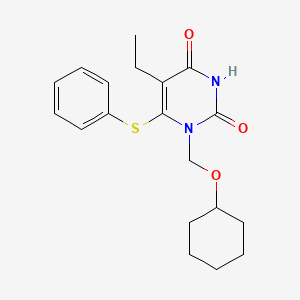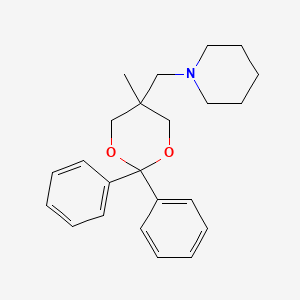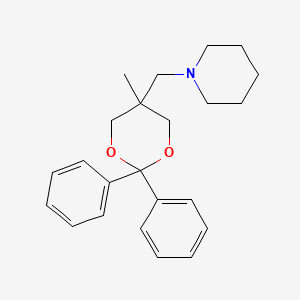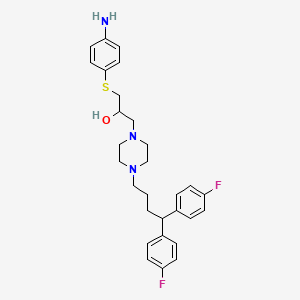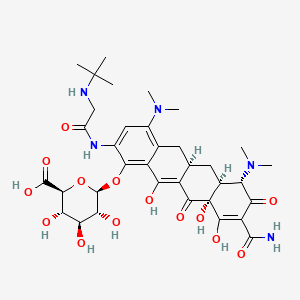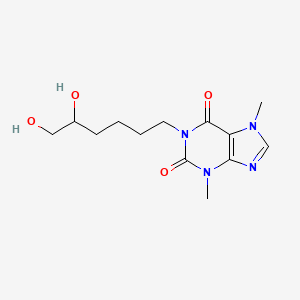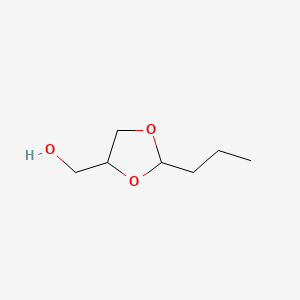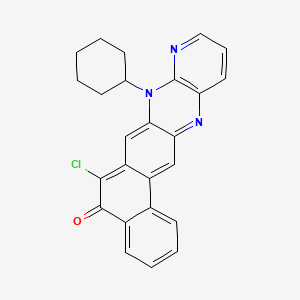
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a quinoxaline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthoquinoxaline core: This can be achieved by condensing a naphthalene derivative with a suitable diamine under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoxaline moiety to a dihydroquinoxaline.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thio-substituted derivatives.
科学的研究の応用
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer or antimicrobial agents.
Materials Science: Its aromatic nature and stability could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用機序
The mechanism of action of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular functions. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
Similar Compounds
8-Cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-8-methylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is unique due to the presence of both a chlorine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications.
特性
CAS番号 |
58275-28-8 |
|---|---|
分子式 |
C25H20ClN3O |
分子量 |
413.9 g/mol |
IUPAC名 |
11-chloro-15-cyclohexyl-15,17,22-triazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,11,13,16(21),17,19-decaen-10-one |
InChI |
InChI=1S/C25H20ClN3O/c26-23-19-14-22-21(13-18(19)16-9-4-5-10-17(16)24(23)30)28-20-11-6-12-27-25(20)29(22)15-7-2-1-3-8-15/h4-6,9-15H,1-3,7-8H2 |
InChIキー |
UIOPVWPQUBWXAJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C3=CC4=C(C(=O)C5=CC=CC=C5C4=CC3=NC6=C2N=CC=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
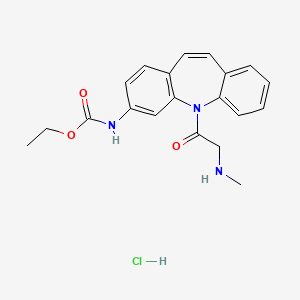
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
